molecular formula C9H10O B043103 4-Isopropenylphenol CAS No. 4286-23-1

4-Isopropenylphenol

Cat. No.: B043103
CAS No.: 4286-23-1
M. Wt: 134.17 g/mol
InChI Key: JAGRUUPXPPLSRX-UHFFFAOYSA-N
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Description

4-Isopropenylphenol (CAS 4286-23-1) is a phenolic compound characterized by an isopropenyl group (–CH₂–C(CH₃)=CH₂) attached to the para position of the phenol ring. It is a key intermediate in the degradation of bisphenol A (BPA) through advanced oxidation processes (AOPs) , microbial metabolism , and enzymatic reactions . Its molecular formula is C₉H₁₀O, with a molecular weight of 134.18 g/mol. Key physical properties include a melting point of 83–84°C and a boiling point of 136–137°C at 20 mmHg . Industrially, it serves as a precursor for synthesizing 3,5-dichlorobisphenol A, a monomer used in polycarbonate and epoxy resins .

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-Isopropenylphenol has the molecular formula C₉H₁₀O and features a vinyl group that contributes to its reactivity. The compound can undergo several chemical transformations, including:

  • O-Protonation : This reaction occurs when this compound is treated with sulfuric acid, leading to the formation of a carbocation that can participate in dimerization reactions.
  • Polymerization : The compound can polymerize in the presence of enzymes such as laccase, resulting in various polymeric products.

Polymerization and Material Science

This compound is a key intermediate in the production of bisphenol A (BPA), which is widely used in the manufacture of plastics and resins. Its role in polymerization processes has significant implications for material science:

  • Polymeric Products : IPP can be polymerized to create materials with desirable properties for industrial applications.
  • Environmental Chemistry : Understanding its degradation pathways contributes to assessing the environmental impact of BPA and related compounds.

Environmental Chemistry

The compound plays a crucial role in environmental studies, particularly concerning the degradation of pollutants:

  • Degradation Pathways : IPP is involved in the breakdown of bisphenol A, contributing to studies on endocrine disruptors.
  • Photocatalytic Degradation : Research has shown that IPP can be effectively degraded using TiO₂ nanoparticles under UV irradiation, enhancing its removal from contaminated water sources .

Recent studies have highlighted the cytotoxic effects of this compound:

  • Cytotoxicity Studies : IPP has been shown to induce hemolysis in human erythrocytes at concentrations as low as 5 μg/mL. The degree of hemolysis increases with concentration and time, indicating potential health risks associated with exposure .
  • Reactive Oxygen Species (ROS) Generation : IPP generates ROS in a dose-dependent manner, contributing to oxidative stress within cells .

Data Tables

Application AreaDescriptionKey Findings
PolymerizationUsed as an intermediate for BPA productionEssential for creating various polymeric materials
Environmental ChemistryInvolved in degradation pathways of bisphenol AEffective photocatalytic degradation observed
Biological ActivityExhibits cytotoxic effects on human cellsInduces hemolysis and generates ROS

Case Study 1: Photocatalytic Degradation

A study investigated the photocatalytic degradation of this compound using TiO₂ nanoparticles embedded in thermosensitive poly(NIPA) fibers. The results indicated that the adsorption of IPP onto these fibers significantly enhanced its degradation rate under UV light. The study provided insights into optimizing conditions for effective pollutant removal from wastewater .

Case Study 2: Cytotoxicity Assessment

Research comparing the cytotoxic effects of IPP with other phenolic compounds revealed that IPP induces significant hemolysis at lower concentrations compared to bisphenol A. This finding underscores the potential health implications associated with exposure to this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Compound Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
4-Isopropenylphenol Phenol + para-isopropenyl group C₉H₁₀O 134.18 83–84 136–137 (20 mmHg)
4-Isopropylphenol Phenol + para-isopropyl group C₉H₁₂O 136.19 61–63 232–234
4-Cumylphenol Phenol + para-cumyl group C₁₅H₁₆O 212.29 77–79 330 (est.)
Hydroquinone Benzene-1,4-diol C₆H₆O₂ 110.11 172–175 285–287

Key Differences :

  • Branching: this compound has an unsaturated isopropenyl group, while 4-isopropylphenol has a saturated isopropyl group. This affects reactivity; the double bond in isopropenylphenol facilitates oxidation and polymerization .
  • Steric Effects: 4-Cumylphenol’s bulky cumyl group (–C₆H₅–C(CH₃)₂) reduces solubility in water compared to smaller alkylphenols .

Degradation Pathways and Environmental Impact

Compound Degradation Pathway Toxicity Profile
This compound - Oxidized to hydroquinone and organic acids (e.g., succinic acid) via AOPs .
- Further mineralized to CO₂ and H₂O .
Initial intermediates more toxic than BPA (up to 8.34 TU), but final products less toxic (1.58 TU) .
4-Isopropylphenol - Persists longer due to saturated structure; degraded via microbial β-oxidation . Moderate toxicity; bioaccumulation potential in aquatic systems .
Hydroquinone - Rapidly oxidized to benzoquinone or ring-opened to aliphatic acids . High acute toxicity (LC₅₀ ~ 10 mg/L in fish) but short environmental half-life.

Notable Findings:

  • In UV/SPS/HP/Cu systems, this compound forms within 15 minutes of BPA treatment and is eliminated after 180 minutes .
  • Microbial degradation by Bacillus megaterium ISO-2 converts this compound to 4-hydroxyacetophenone and phenolic acids .

Challenges in Purification and Utilization

  • This compound and 4-Isopropylphenol: Co-produced in AOPs and microbial pathways, requiring costly separation techniques .
  • 4-Cumylphenol: Limited commercial availability due to niche applications .

Biological Activity

4-Isopropenylphenol (IPP) is a phenolic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article delves into the biological activity of this compound, highlighting its cytotoxic effects, endocrine activity, and potential as an alternative to Bisphenol A (BPA).

Chemical Structure and Properties

This compound is characterized by its isopropenyl group attached to a phenolic ring. Its chemical formula is C₉H₁₀O, and it is known for its reactivity due to the presence of the vinyl group, which can undergo various chemical transformations.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on human erythrocytes. In a comparative study with Bisphenol A (BPA) and other phenolic compounds, it was found that:

  • Hemolytic Activity : At a concentration of 5 μg/mL, this compound induced a statistically significant increase in hemolysis after 1 hour of incubation. The degree of hemolysis increased with both concentration and incubation time, reaching notable levels after 24 hours .
  • Reactive Oxygen Species (ROS) Generation : The compound was also shown to generate reactive oxygen species in a dose-dependent manner. At 10 μg/mL, it produced significant levels of ROS, contributing to oxidative stress in cells .

Table 1: Hemolytic Activity of this compound Compared to Other Compounds

CompoundConcentration (μg/mL)Hemolysis After 1h (%)Hemolysis After 24h (%)
BPA52.35 ± 0.2036.26 ± 1.39
Phenol51.68 ± 0.0421.06 ± 0.27
Hydroquinone100Not significant26.15 ± 0.80
This compound 5 1.58 ± 0.09 16.58 ± 0.29

Endocrine Activity

The endocrine-disrupting potential of this compound has been evaluated as part of assessments for alternatives to BPA in various applications, particularly in thermal paper production . It has been noted for its ability to bind to estrogen-related receptors, raising concerns about its potential effects on human health and the environment.

  • Estrogen Receptor Binding : Research indicates that compounds like this compound can interact with estrogen receptors, potentially leading to hormonal disruptions . This interaction is particularly significant given the widespread use of BPA and its known endocrine-disrupting properties.

Case Study: Alternative to Bisphenol A

A study aimed at evaluating alternatives to BPA highlighted the potential use of this compound in thermal paper applications due to its similar chemical properties but with different biological activity profiles . The evaluation included:

  • Toxicological Assessments : The compound was assessed for developmental toxicity, neurotoxicity, and skin sensitization among other endpoints.
  • Environmental Impact : Ecotoxicity data indicated that while it possesses some hazardous characteristics, it may offer benefits over BPA in specific contexts.

Q & A

Q. How can 4-isopropenylphenol be synthesized for use as a chemical intermediate in polymer research?

This compound is synthesized through co-oligomerization reactions, such as the ternary co-oligomerization of phenol, formaldehyde, and this compound with maleic anhydride as a modifying comonomer. This method produces cross-linked copolymers with hydroxyl and reactive fragments, enabling applications in sorption materials for environmental remediation. Experimental design should optimize monomer ratios, reaction temperature (typically 60–80°C), and catalyst selection to enhance cross-linking efficiency and thermal stability .

Q. What analytical methods are suitable for detecting this compound as a degradation intermediate of bisphenol A (BPA)?

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and gas chromatography-mass spectrometry (GC-MS) are preferred for identifying this compound in BPA degradation studies. LC-HRMS provides accurate mass measurements for structural confirmation, while GC-MS with silanization (e.g., trisilyl esters) improves volatility and detection of aromatic intermediates. Method validation should include spiked recovery tests and comparison with reference standards to address false positives from cross-coupling byproducts (e.g., byproduct D in laccase-catalyzed electro-oxidation systems) .

Q. How should researchers handle waste containing this compound to minimize environmental contamination?

Post-experimental waste must be segregated, stored in chemically resistant containers, and treated by licensed waste management facilities. Due to its potential skin/eye irritation and inhalation hazards (H313, H333 warnings), labs should implement fume hoods, PPE (gloves, goggles), and neutralization protocols for acidic or alkaline residues. Wastewater containing this compound requires enzymatic or advanced oxidation pre-treatment to prevent ecosystem toxicity .

Q. What role does this compound play as a biomarker in peat decomposition studies?

In Sphagnum-dominated peat, this compound serves as a proxy for historical hydrological conditions. Its depth-dependent concentration correlates with polysaccharide decomposition rates. Researchers should pair its quantification (via pyrolysis-GC/MS) with lignin/phenol (L/P) ratios to distinguish vascular plant vs. moss contributions. Contradictions in depth trends (e.g., sedge vs. shrub peat cores) may arise from temperature-sensitive microbial activity, necessitating controlled incubation experiments to isolate climatic variables .

Q. How can conflicting data on this compound’s persistence in BPA degradation pathways be resolved?

Discrepancies in degradation efficiency (e.g., >95% BPA removal in laccase systems vs. incomplete mineralization) stem from reaction conditions (pH, humic acid presence) and intermediate coupling reactions. Researchers should employ time-resolved LC-HRMS to track transient intermediates and isotopic labeling (e.g., ¹³C-BPA) to differentiate elimination pathways. Statistical tools like principal component analysis (PCA) can resolve co-eluting peaks and quantify cross-coupling byproducts .

Q. What experimental strategies optimize this compound’s integration into hybrid remediation technologies?

Combining enzymatic electro-oxidation (e.g., alginate/pectin-laccase anodes) with photocatalysis or Fenton reactions enhances mineralization. Key parameters include electrode material selection (e.g., carbon nanotubes for conductivity), laccase immobilization efficiency, and OH• radical scavenger mitigation. Pilot-scale studies must assess energy consumption and byproduct toxicity using Daphnia magna or algal bioassays .

Q. How does this compound’s structural reactivity influence its adsorption on synthetic polymers?

The isopropenyl group enhances π-π stacking and hydrogen bonding with aromatic contaminants in water. Researchers should characterize adsorption isotherms (Langmuir vs. Freundlich models) and kinetics (pseudo-second-order) using batch experiments. Competitive adsorption studies with co-pollutants (e.g., heavy metals) are critical for real-world applicability. Surface functionalization with carboxyl groups improves selectivity but may reduce thermal stability .

Q. What are the challenges in quantifying this compound in complex environmental matrices?

Matrix effects (e.g., humic acid interference) and low concentrations (<1 ppb) require solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Method optimization should include internal standards (e.g., deuterated this compound) and tandem MS/MS for sensitivity. Cross-validation with alternative techniques like capillary electrophoresis ensures reproducibility in peat or wastewater samples .

Q. Notes

  • Basic Questions : Focus on synthesis, safety, and detection (Q1–Q3).
  • Advanced Questions : Address mechanistic studies, data conflicts, and technology integration (Q4–Q8).
  • Methodology Emphasis : Solutions prioritize experimental design, analytical validation, and statistical analysis.

Properties

IUPAC Name

4-prop-1-en-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7(2)8-3-5-9(10)6-4-8/h3-6,10H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGRUUPXPPLSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51032-74-7
Record name Phenol, 4-(1-methylethenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51032-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90962744
Record name 4-(Prop-1-en-2-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64054-77-9, 4286-23-1
Record name Phenol, 4-(1-methylethenyl)-, dimer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Isopropenylphenol
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URL https://commonchemistry.cas.org/detail?cas_rn=4286-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Isopropenylphenol
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Record name Phenol, 4-(1-methylethenyl)-, dimer
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(Prop-1-en-2-yl)phenol
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Record name P-ISOPROPENYLPHENOL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A quartz tube 40 cm×16 mm, inside diameter, with Vigreux indentations 1" above the top of the bottom joint was packed with 3 cm of quartz rings, 28 cm (equivalent to 44.16 grams) of the calcium-nickel phosphate catalyst of formula I, which had previously been calcined at about 800° for a period of about 17 hours and then filled with additional quartz rings (for heat transfer). Thermocouples were placed on the side of the tube and the tube placed in a vertical furnace. At the top of the tube was placed a manifold from which the air and liquid feeds were added. At the bottom of the tube were placed in series three three-necked flasks, the first two being immersed in ice/water baths. The catalyst bed was heated to a temperature between 300°-500° with an air flow of 0.15 ft3 /hr. Then the liquid feed composed of phenol, water, and isopropylphenol in the molar ratio of 2.8:2.0:1.0 was introduced to provide an addition rate of 0.15 ml/min. After specified volumes of feed had been introduced, the products (phenol, water, the propylphenol and propenylphenol) were collected from the receiver and analyzed for para-isopropenylphenol content by NHMR spectroscopy (proton nuclear magnetic resonance). Table I shows the results of para-isopropenylphenol formation as a function of the moles of para-isopropylphenol used.
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Synthesis routes and methods II

Procedure details

Following the same procedure, at 30° C. for 3 hours using 22.8 grams (0.10 mole) of bisphenol A and 100 grams (5 moles) of hydrogen fluoride, a mixture containing 5.1 gms of phenol, 7.7 gms of bisphenol A and 8.5 gms of p-isopropenylphenol (monomer, dimers and oligomers) was obtained.
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22.8 g
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Synthesis routes and methods III

Procedure details

240 g (0.9 mol) of dimeric p-isopropenyl phenol are dissolved under nitrogen in 800 g of 10% by weight aqueous sodium hydroxide. 400 ml of methylene chloride are then added and the reaction mixture is cooled to 10° C. 375 g (3.6 mols) of acetic acid anhydride are added dropwise with stirring at that temperature, and the mixture subsequently stirred for another hour at 5° to 10° C. The aqueous phase is then separated off, the organic phase is washed with water, bicarbonate solution and again with water and then dried over calcined sodium sulphate. Removal of the solvent by distillation is followed by distillation in a high vacuum, giving 285 g (90% of the theoretical) of diacetate of dimeric p-isopropenyl phenol.
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Synthesis routes and methods IV

Procedure details

402 g (1.25 mols) of trimeric p-isopropenyl phenol are dissolved under nitrogen in 1500 g (14.5 mols) of acetic acid anhydride, followed by the addition of 25 g of the catalyst described in Example 1.1. The reaction begins with a slight heat effect under which the temperature of the reaction mixture rises to around 50° C and then falls again. When the temperature has fallen to around 30° C, the reaction mixture is heated very slowly until finally acetic acid distils off under normal pressure. The temperature of the reaction mixture is regulated in such a way that the acetic acid distils over continuously. When no more acetic acid distils off, the reaction mixture is cooled and the catalyst filtered off under suction. The remaining acetic acid and excess acetic acid anhydride are distilled off from the filtrate in a water jet vacuum and the residue left distilled in high vacuum. The triacetate of trimeric p-isopropenyl phenol is obtained in the form of a highly viscous oil in the boiling range from 250° to 254° C/0.3 Torr: yield 681 g (86% of the theoretical).
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402 g
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1500 g
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Synthesis routes and methods V

Procedure details

In this example, the procedure employed in Example 1 was repeated by passage of the mixture of air, phenol, water, and para-isopropylphenol over the pretreated catalyst, this time at a temperature of about 400°-480° C. for 37 hours. A total of 23 cuts were taken yielding a total volume of about 330 ml product whose conversions to the para-isopropenylphenol were between about 25-30%.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isopropenylphenol
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